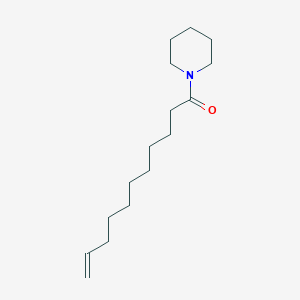

1-(Piperidin-1-yl)undec-10-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylundec-10-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO/c1-2-3-4-5-6-7-8-10-13-16(18)17-14-11-9-12-15-17/h2H,1,3-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDKMFKQPIDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295539 | |

| Record name | 1-(1-Piperidinyl)-10-undecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22342-20-7 | |

| Record name | 1-(1-Piperidinyl)-10-undecen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22342-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Piperidinyl)-10-undecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Piperidin 1 Yl Undec 10 En 1 One and Analogous Structures

Strategic Approaches to N-Acylation of Piperidine (B6355638) with Undec-10-enoic Acid Derivatives

The formation of the amide bond in 1-(piperidin-1-yl)undec-10-en-1-one involves the N-acylation of piperidine with a derivative of undec-10-enoic acid. This transformation can be achieved through various strategic approaches, each with its own set of advantages and limitations.

Catalyst-Mediated Amidation Protocols

Catalysis offers a powerful tool for the efficient and selective formation of amide bonds, often under milder conditions than stoichiometric methods. A variety of catalysts have been developed for amidation reactions, including those based on metals and enzymes.

Recent advancements have highlighted the use of covalent organic frameworks (COFs) as heterogeneous photocatalysts for amide synthesis. dst.gov.in For instance, a redox-active TTT-DHTD COF has been shown to catalyze the direct preparation of amides from alcohols under mild, red-light activated conditions. dst.gov.in This method is noted for its high efficiency, recyclability of the catalyst, and tolerance of various functional groups, making it a promising green alternative to traditional methods. dst.gov.in

Biocatalysis has also emerged as a sustainable and highly selective approach to amide synthesis. researchgate.netmanchester.ac.uknih.gov Enzymes such as lipases, specifically Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method often results in high conversions and yields without the need for extensive purification. nih.gov Additionally, amide bond synthetase (ABS) enzymes, coupled with ATP recycling systems, can facilitate amide formation in aqueous media from a broad range of carboxylic acids and amines. researchgate.net

Table 1: Comparison of Catalyst-Mediated Amidation Protocols

| Catalyst System | Reactants | Key Advantages | Reference |

| TTT-DHTD COF (Photocatalyst) | Alcohol and Amine | Mild conditions, high efficiency, recyclable catalyst, red-light activation. dst.gov.in | dst.gov.in |

| Candida antarctica lipase B (CALB) | Carboxylic Acid and Amine | Green solvent, high conversion and yield, minimal purification. nih.gov | nih.gov |

| Amide Bond Synthetase (ABS) with ATP Recycling | Carboxylic Acid and Amine | Aqueous media, broad substrate scope. researchgate.net | researchgate.net |

Reagent-Controlled Amide Bond Formation Strategies

In addition to catalytic methods, the choice of activating reagent plays a crucial role in controlling the efficiency and selectivity of amide bond formation. Traditional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride. researchgate.net

A one-pot synthesis of amides from carboxylic acids using thionyl chloride (SOCl₂) as an activating agent has been developed. rsc.orgresearchgate.net This method is effective for producing secondary and tertiary amides, even with sterically hindered amines, and proceeds with good yields. rsc.org The process is also compatible with acid-sensitive groups and maintains the stereochemical integrity of chiral substrates, suggesting its potential for industrial-scale production. rsc.org

Another approach involves the use of formamides as an amino source in a metal- and solvent-free reaction. researchgate.net This method allows for amide synthesis under mild conditions (40 °C) and can be scaled up to the gram level with excellent yields. researchgate.net

Solvent-Free and Green Chemistry-Inspired Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have driven the development of more environmentally benign synthetic methods. researchgate.net Solvent-free, or solid-state, reactions are a key aspect of this approach. semanticscholar.orgnih.gov

One such method involves the direct heating of a triturated mixture of a carboxylic acid, urea, and boric acid as a catalyst. researchgate.netsemanticscholar.org This solvent-less procedure is rapid and can be applied to a variety of carboxylic acids. semanticscholar.org Another green technique is mechanochemistry, where ball milling is used to induce chemical transformations in the solid state. nih.gov This has been successfully applied to the synthesis of primary amides from esters and calcium nitride, avoiding the need for bulk solvents and often leading to accelerated reactions. nih.gov

Flow chemistry represents another significant advancement in green and sustainable synthesis. prolabas.comnih.gov Continuous flow reactors offer improved space-time yields and can be combined with solid-supported reagents and scavengers to streamline synthesis and purification. thieme-connect.denih.gov This technology has been successfully applied to the synthesis of a variety of amides, including peptides. thieme-connect.deacs.org

Chemo- and Regioselective Synthesis of the Undec-10-enoyl Moiety in Related Amides

The undec-10-enoyl moiety, with its terminal double bond, presents opportunities for various chemical transformations. The chemo- and regioselective synthesis of amides containing this moiety is crucial for accessing a range of functionalized molecules.

A novel method for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl (B1232498) chlorides has been developed. nih.govnih.govresearchgate.netunivie.ac.at This approach provides a valuable tool for synthesizing these structures under mild conditions with good functional group tolerance. nih.gov The reaction proceeds via a proposed β-amidic carbocation intermediate, and the regioselectivity can be influenced by the substitution pattern of the alkene. nih.gov

Exploration of Tandem and Cascade Reactions for One-Pot Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org

Biocatalytic cascades have been developed for the synthesis of amides from aldehydes or ketones. rsc.org One such example combines an amine transaminase with an acyl transferase to form amides in an aqueous solution. rsc.org Another innovative cascade involves the combination of nitrile hydrolyzing enzymes (nitrilase or nitrile hydratase/amidase) with amide bond synthetase enzymes for the direct conversion of organic nitriles into amide products. nih.gov These enzymatic cascades can achieve high yields and stereoselectivity under mild, aqueous conditions. nih.gov

A one-pot amidation of primary nitroalkanes has also been reported, involving a tandem halogenation/umpolung amide synthesis (UmAS). nih.gov

Methodological Advancements in Scale-Up and Process Optimization for Academic Synthesis

The transition from laboratory-scale synthesis to larger-scale production presents numerous challenges, including reaction control, safety, and cost-effectiveness. researchgate.net Several methodological advancements are addressing these issues for academic and industrial synthesis.

Continuous flow chemistry is a key technology for scaling up amide synthesis. prolabas.comnih.gov Micro- and mesoreactor systems allow for precise control over reaction parameters, leading to improved yields and shorter reaction times compared to batch processes. acs.org This technology has been successfully employed in the multi-step synthesis of complex amides. acs.org

Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields. nih.govnih.govresearchgate.net The cyclization of diamines with orthoesters to form cyclic amidinium salts, for example, proceeds briskly under microwave irradiation and can be readily scaled up. nih.gov

For large-scale amidations, practical considerations such as the selection of coupling reagents, bases, solvents, and additives are critical. researchgate.net Green reagent guides and considerations of atom economy, cost, safety, and toxicity are increasingly important in process chemistry. researchgate.net The development of sustainable and efficient processes, such as those using recyclable COF catalysts or enzymatic methods, is crucial for the future of amide synthesis. dst.gov.innih.gov

Mechanistic Investigations of Reactions Involving 1 Piperidin 1 Yl Undec 10 En 1 One

Reaction Pathways of the Terminal Alkene Moiety

The terminal double bond serves as a versatile handle for carbon-chain extension, polymerization, and the introduction of new functional groups. Its reactivity is characteristic of an unactivated, monosubstituted alkene.

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This process is typically mediated by transition metal carbene catalysts, such as those based on ruthenium or molybdenum, known as Grubbs and Schrock catalysts, respectively.

For a molecule like 1-(piperidin-1-yl)undec-10-en-1-one, the terminal alkene can participate in Acyclic Diene Metathesis (ADMET) polymerization. In this process, the molecule would react with itself, eliminating a volatile small molecule (ethylene) to form long-chain polymers. The resulting polymer would feature repeating units connected by internal double bonds, with the piperidinyl amide moiety as a recurring side group. Such amide-functionalized polymers are of interest for their unique material properties. The general mechanism, elucidated by Yves Chauvin, involves the formation of a metallacyclobutane intermediate. organic-chemistry.org Modern catalysts have shown remarkable tolerance to various functional groups, including amides, making this a viable pathway for creating functionalized polymers. libretexts.org For instance, similar long-chain aliphatic polyesters have been synthesized via ADMET polymerization of monomers derived from natural sources like castor oil. byjus.com

Table 1: Common Catalysts for Olefin Metathesis

| Catalyst Name | Metal Center | Key Characteristics | Typical Applications |

|---|---|---|---|

| Grubbs' Catalyst (1st Gen) | Ruthenium (Ru) | High functional group tolerance; stable in air and moisture. | Ring-closing metathesis (RCM), cross-metathesis (CM). |

| Grubbs' Catalyst (2nd Gen) | Ruthenium (Ru) | Higher activity than 1st Gen; broader substrate scope. | RCM, CM, ring-opening metathesis polymerization (ROMP). |

| Hoveyda-Grubbs Catalyst | Ruthenium (Ru) | Features a chelating isopropoxystyrene ligand; enhanced stability and recyclability. | Acyclic diene metathesis (ADMET), enantioselective metathesis. libretexts.org |

| Schrock's Catalyst | Molybdenum (Mo) | Very high activity; sensitive to air and moisture. | Polymerization of challenging monomers, synthesis of complex molecules. |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond, providing a direct method to introduce new functionality at the terminus of the undecenyl chain.

Hydroboration-Oxidation is a two-step sequence that achieves the anti-Markovnikov hydration of the alkene. The reaction of the terminal alkene with a borane (B79455) reagent (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN) proceeds with high regioselectivity, placing the boron atom on the terminal carbon. This is driven by both steric effects and the electronic stability of the transition state. Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron with a hydroxyl group, yielding the primary alcohol 11-(piperidin-1-yl)-11-oxoundecan-1-ol. Studies on various terminal alkenes confirm that this method is highly selective and tolerant of amide functionalities within the substrate. acs.orgorganic-chemistry.org

Conversely, Markovnikov hydroboration can be achieved using specific catalytic systems. Rhodium(III)-catalyzed hydroboration, for example, can provide the branched, secondary boronic ester with high regio- and enantiocontrol, even in the presence of amide groups. acs.org Copper-catalyzed hydroamination following a hydroboration step can also be used to synthesize tertiary amines with anti-Markovnikov selectivity. uregina.ca

Hydrosilylation , the addition of a silicon-hydride bond across the alkene, is another key hydrofunctionalization reaction. Catalyzed by transition metals like platinum or rhodium, this reaction can yield terminal silyl (B83357) ethers, which are valuable synthetic intermediates.

Table 2: Regioselectivity in Hydroboration of the Terminal Alkene

| Reagent/Catalyst System | Reaction Type | Regioselectivity | Product after Oxidation |

|---|---|---|---|

| 9-BBN, then H₂O₂/NaOH | Hydroboration-Oxidation | Anti-Markovnikov | Primary Alcohol |

| Rh(III) Catalyst, Diboron Reagent | Catalytic Hydroboration | Markovnikov | Secondary Alcohol acs.org |

The terminal alkene is susceptible to radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) initiated by peroxides. libretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of a peroxide initiator (e.g., RO-OR) generates alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the terminal carbon of the alkene. This regioselectivity is governed by the formation of the most stable carbon radical intermediate. Addition to the C10 carbon would produce a primary radical, whereas addition to the C11 carbon produces a more stable secondary radical at the C10 position. youtube.com This C10 radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product, 1-bromo-11-(piperidin-1-yl)undecan-1-one, and regenerating a bromine radical to continue the chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

More advanced radical processes, such as photoredox-catalyzed carboamination, could also be envisioned. rsc.org In such a pathway, single-electron oxidation of the alkene could generate a radical cation, which is then trapped by a nucleophile, with subsequent C-C bond formation. rsc.org

Cycloaddition reactions offer a powerful route to construct cyclic structures.

[2+2] Cycloaddition: The reaction between two alkene units to form a cyclobutane (B1203170) ring is a [2+2] cycloaddition. For unactivated alkenes like the one in this compound, this reaction is typically photochemically induced. nih.govlibretexts.org Irradiation with UV light excites the alkene to a higher energy state, allowing it to overcome the symmetry-forbidden barrier of a thermal reaction. This can be used to synthesize complex, strained four-membered rings. nih.gov

Diels-Alder ([4+2]) Reaction: In this reaction, the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. ucalgary.cakhanacademy.org The terminal alkene in the target molecule is electronically neutral, making it an unactivated dienophile. Therefore, its reaction with a diene would likely require harsh conditions, such as high temperatures, or the use of a highly electron-rich diene to facilitate the reaction. ucalgary.cayoutube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org

Reactivity and Transformations at the Amide Linkage

The tertiary amide group is known for its exceptional stability, making its transformation challenging yet synthetically valuable.

Hydrolysis: The conversion of the amide back to a carboxylic acid (10-undecenoic acid) and piperidine (B6355638) requires the cleavage of the robust amide C-N bond. Amides are the least reactive of the carboxylic acid derivatives, and tertiary amides are particularly resistant to hydrolysis. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: This process requires strong acid (e.g., HCl, H₂SO₄) and heat. The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (protonated piperidine), which is then expelled to yield the carboxylic acid. byjus.com

Base-Catalyzed Hydrolysis: This reaction is even more difficult and requires forcing conditions (e.g., concentrated NaOH, high heat). The hydroxide (B78521) ion is a strong nucleophile but attacks the relatively unactivated carbonyl. The key challenge is the expulsion of the piperidide anion, which is a very poor leaving group (the pKa of piperidine is ~11.2). The reaction is driven forward by the irreversible deprotonation of the carboxylic acid product by the strongly basic amine leaving group. chemistrysteps.com For tertiary amides, the initial nucleophilic attack of the hydroxide ion is often considered the rate-determining step. uregina.ca

Transamidation: This reaction involves the exchange of the piperidine moiety with a different amine. Direct transamidation of unactivated tertiary amides is thermodynamically and kinetically challenging. nih.govnih.gov However, modern catalytic methods have been developed to facilitate this transformation under controlled conditions, avoiding the harshness of hydrolysis. For example, tungsten-catalyzed protocols using WCl₆ and a ligand have been shown to be effective for the transamidation of tertiary alkyl amides at elevated temperatures. chemistryviews.org Metal-free approaches, sometimes using activating agents or specific base catalysts like potassium tert-butoxide, have also been reported to enable the reaction with a broad range of amines. organic-chemistry.orgorganic-chemistry.org These methods typically involve activation of the amide bond to facilitate nucleophilic attack by the incoming amine.

Table 3: Conditions for the Cleavage of the Tertiary Amide Bond

| Transformation | Reagents & Conditions | Mechanism Type | Key Considerations |

|---|---|---|---|

| Acidic Hydrolysis | Conc. H₂SO₄ or HCl, heat | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonation of carbonyl oxygen activates the amide. byjus.com |

| Basic Hydrolysis | Conc. NaOH or KOH, high heat | Base-Catalyzed Nucleophilic Acyl Substitution | Very slow; expulsion of a poor leaving group. uregina.cachemistrysteps.com |

| Catalytic Transamidation | WCl₆, Ligand, 140 °C | Transition-Metal-Catalyzed | Allows for amine exchange under less harsh conditions than hydrolysis. chemistryviews.org |

| Metal-Free Transamidation | KOtBu, Room Temperature | Base-Mediated | Enables reaction with various amines without a transition metal. organic-chemistry.org |

N-Substitution and Rearrangement Pathways

Currently, there is no available scientific literature that specifically details the N-substitution and rearrangement pathways of this compound. Mechanistic investigations into how the piperidinyl group may be substituted or how the undecenone chain might undergo rearrangements have not been documented.

Catalytic Transformations Utilizing the Compound as a Substrate or Ligand Precursor

The potential for this compound to act as a substrate or a precursor to a ligand in catalytic transformations is an area that remains unexplored in published research.

Homogeneous Catalysis Applications

There are no specific examples in the scientific literature of this compound being utilized as a substrate or ligand precursor in homogeneous catalysis. Research on the catalytic activity of related unsaturated piperidine derivatives exists, but direct application or study of this particular compound has not been reported.

Heterogeneous Catalysis Development

The development of heterogeneous catalytic systems involving this compound has not been described in the available scientific literature.

Computational Chemistry and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies provide valuable insights into reaction mechanisms, transition states, and product stabilities. However, no such studies focusing on this compound have been published. The electronic and steric effects of the piperidinyl and undecenyl moieties on its reactivity remain to be elucidated through theoretical calculations.

Theoretical and Computational Chemistry Approaches to 1 Piperidin 1 Yl Undec 10 En 1 One

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of a molecule. For a flexible molecule like 1-(Piperidin-1-yl)undec-10-en-1-one, which contains a long aliphatic chain, a piperidine (B6355638) ring, and an amide bond, conformational analysis would be the first step in a computational study. This would involve identifying the various low-energy shapes (conformers) the molecule can adopt and determining their relative stabilities.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net A DFT study of this compound would provide insights into the distribution of electrons within the molecule, which governs its reactivity and properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. While no specific data exists for the target molecule, studies on other piperidine-containing compounds have utilized DFT to analyze their electronic properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., in reactions) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (e.g., in reactions) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide a highly accurate description of the molecular orbitals, which are the regions in a molecule where electrons are likely to be found. An ab initio analysis of this compound would complement DFT studies by offering a more detailed picture of the bonding and electronic interactions within the molecule.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound would provide a dynamic view of its behavior, including how it interacts with solvent molecules. researchgate.net This is particularly important for understanding how the molecule behaves in a biological environment or in a solution. The simulation would track the trajectory of the molecule, revealing its conformational flexibility and the nature of its interactions with its surroundings.

Prediction of Spectroscopic Signatures and Advanced Interpretation Methodologies

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure.

Computational Nuclear Magnetic Resonance (NMR) Prediction and Conformational Effects

Computational NMR prediction involves calculating the chemical shifts of the different nuclei in a molecule (e.g., ¹H and ¹³C). These predicted shifts can be invaluable for interpreting experimental NMR spectra. For a molecule with multiple conformers like this compound, the predicted NMR spectrum would be a weighted average of the spectra of the individual conformers. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 172.5 |

| C=C (Terminal Alkene) | 139.1, 114.2 |

| C-N (Piperidine, adjacent to N) | 45.8 |

Vibrational Spectroscopy (IR, Raman) Theoretical Analysis

Theoretical analysis of vibrational spectra, such as Infrared (IR) and Raman, involves calculating the frequencies and intensities of the vibrational modes of a molecule. mdpi.com These calculations can help in the assignment of the peaks observed in experimental spectra. For this compound, this analysis would help identify characteristic vibrations of the amide group, the terminal double bond, and the piperidine ring.

Structure-Reactivity Relationship Theoretical Models

The exploration of a molecule's reactivity and its intrinsic relationship with its three-dimensional structure provides a foundational understanding of its chemical behavior. For the compound this compound, theoretical and computational models, particularly those rooted in quantum chemistry, offer a powerful lens through which to predict and rationalize its reactivity. These models allow for the detailed examination of electronic structure, which ultimately governs how the molecule interacts with other chemical entities.

At the heart of these theoretical approaches is the goal of elucidating the distribution of electrons and the energies of molecular orbitals. The presence of distinct functional groups within this compound—a tertiary amide, a saturated heterocyclic piperidine ring, and a terminal alkene—creates a molecule with multiple potential sites for chemical reactions. Computational models can quantify the electronic properties of these sites, providing a predictive framework for its reactivity.

Detailed research findings on this specific molecule are not prevalent in publicly accessible literature; however, the principles of computational chemistry allow for a robust theoretical analysis. By applying established quantum chemical methods, a detailed picture of the structure-reactivity relationship can be constructed.

Frontier Molecular Orbital (FMO) Theory

A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as a nucleophile or an electrophile.

HOMO: The HOMO represents the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group, due to the presence of lone pair electrons. The terminal double bond of the undecenyl chain also contributes to the HOMO, making it a potential site for electrophilic attack.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. For this compound, the LUMO is anticipated to be centered on the carbonyl carbon atom of the amide group. This is due to the electronegativity of the adjacent oxygen and nitrogen atoms, which polarize the C=O bond and make the carbon atom electrophilic.

The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity.

Electrostatic Potential (ESP) Maps

To visualize the charge distribution and predict sites of electrophilic and nucleophilic attack, electrostatic potential (ESP) maps are a valuable tool. These maps are generated by calculating the electrostatic potential on the electron density surface of the molecule.

Negative Potential Regions: Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electron density and are likely sites for attack by electrophiles. For this compound, these regions would be concentrated around the carbonyl oxygen and the π-system of the terminal alkene.

Positive Potential Regions: Conversely, regions of positive electrostatic potential (colored in shades of blue) signify a deficiency of electron density and are susceptible to nucleophilic attack. The area around the carbonyl carbon is expected to show a significant positive potential. The hydrogen atoms of the piperidine ring would also exhibit a slight positive potential.

Conceptual Density Functional Theory (DFT) Reactivity Descriptors

Conceptual DFT provides a framework to quantify global and local reactivity through various descriptors. These are calculated based on the changes in energy as electrons are added to or removed from the system.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions (f(r)), one can pinpoint specific atoms that are most susceptible to a particular type of reaction. For this compound, the Fukui functions would likely confirm the carbonyl carbon as a primary electrophilic site and the carbonyl oxygen, piperidine nitrogen, and the terminal alkene carbons as key nucleophilic centers.

The following tables present hypothetical, yet representative, data that would be obtained from such computational analyses.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 6.3 |

Table 2: Selected Conceptual DFT Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 3.15 |

| Global Softness (S) | 0.317 |

| Electrophilicity Index (ω) | 1.78 |

These theoretical models and the data they generate provide a comprehensive, atom-by-atom understanding of the reactivity of this compound. They allow chemists to move beyond simple structural diagrams to a more nuanced, quantitative prediction of chemical behavior, guiding the design of synthetic routes and the understanding of reaction mechanisms.

Advanced Applications and Functionalization Strategies of 1 Piperidin 1 Yl Undec 10 En 1 One in Materials Science and Chemical Synthesis

Polymerization Strategies Utilizing the Undec-10-en-1-one Moiety

The terminal double bond in 1-(Piperidin-1-yl)undec-10-en-1-one is the key to its ability to undergo polymerization. This functionality allows for the creation of long-chain polymers where the piperidine (B6355638) amide group is a recurring pendant moiety. The nature of the resulting polymer can be controlled through the choice of polymerization technique.

Radical Polymerization Studies for Novel Polymeric Architectures

While specific studies on the radical polymerization of this compound are not extensively documented, the principles of radical polymerization of terminal alkenes suggest its feasibility. In such a process, a radical initiator would be used to create a polymer chain. The polymerization of related acrylate (B77674) monomers using initiators like azobisisobutyronitrile (AIBN) has been shown to produce high molecular weight copolymers. koreascience.kr The resulting polymer from this compound would feature a polyethylene (B3416737) backbone with pendant piperidine amide groups, which could impart unique solubility, thermal, and mechanical properties to the material. The presence of the amide group could influence the reactivity of the monomer and the properties of the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP) with Related Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. While this compound is an acyclic monomer and thus not directly polymerizable by ROMP, the undecenyl group can participate in related metathesis reactions. For instance, acyclic diene metathesis (ADMET) polymerization of monomers containing terminal alkenes can yield high molecular weight polymers.

Furthermore, studies on the ROMP of amine-functionalized cyclic monomers, such as aminonorbornenes and aminocyclooctenes, provide insight into the challenges and opportunities of polymerizing monomers with amine functionalities. acs.org The tertiary amine of the piperidine ring in this compound can interact with and potentially degrade common ruthenium-based ROMP catalysts like Grubbs catalysts. nih.govacs.org Research has shown that the basicity and nucleophilicity of the amine group can have a detrimental effect on the polymerization process. acs.org However, strategies such as using less sensitive third-generation Grubbs catalysts or protecting the amine functionality via protonation with an acid can mitigate these effects and allow for successful polymerization. acs.orgacs.org

The following table summarizes the effect of amine functionalities on ROMP, which is relevant for the potential copolymerization of cyclic olefins with this compound as a chain transfer agent or for ADMET polymerization.

| Catalyst Generation | Amine Functionality | Observed Effect on Polymerization | Mitigation Strategy |

| Grubbs 2nd Gen (G2) | Primary & Secondary Alkylamines | Catalyst degradation, reduced polymer yield | Use of more robust catalysts |

| Grubbs 3rd Gen (G3) | Aryl & Alkylamines | Tolerated to some extent, but can still slow down the reaction | Acid treatment to form amine salts |

| Grubbs 3rd Gen (G3) | Pyridine-functionalized monomers | Low productivity | Acid treatment |

Synthesis of Functional Copolymers and Block Copolymers

The incorporation of this compound into copolymers offers a pathway to a wide range of functional materials. Copolymerization with other monomers can be used to tune the properties of the resulting polymer. Depending on the distribution of the monomer units, different types of copolymers such as statistical, alternating, block, or graft copolymers can be synthesized. libretexts.org

For example, the copolymerization of ethylene (B1197577) with the structurally related 10-undecen-1-ol (B85765) has been achieved using vanadium-based catalysts. organic-chemistry.org This suggests that this compound could potentially be copolymerized with olefins to create functional polyolefins. The resulting copolymers would possess the mechanical properties of polyolefins along with the functionality imparted by the piperidine amide groups, such as improved adhesion or affinity for specific substrates.

Block copolymers could be synthesized using living polymerization techniques. For instance, a living anionic polymerization could be initiated, and after the growth of the first block, a different monomer like this compound could be introduced to form a second block. libretexts.org Such block copolymers could self-assemble into well-defined nanostructures, making them suitable for applications in nanotechnology and drug delivery.

Surface Modification and Grafting Applications

The dual functionality of this compound also makes it a valuable molecule for surface modification. The terminal alkene allows for covalent attachment to surfaces, while the piperidine amide group can alter the surface properties, such as wettability, adhesion, and biocompatibility.

Surface Attachment through Alkene Functionalization

The terminal alkene of this compound can be utilized for grafting the molecule onto various surfaces through several chemical reactions. For instance, hydrosilylation can be used to attach the molecule to silicon-based surfaces. Alternatively, radical-based grafting methods, initiated by UV irradiation or chemical initiators, can be employed to graft the molecule onto polymer surfaces.

Studies on the grafting of undecylenic acid onto ethylene-octene copolymers in the molten state have demonstrated the feasibility of using the undecenyl group for surface modification. researchgate.net A similar approach could be applied to this compound to introduce piperidine amide functionalities onto polymer surfaces.

Development of Functional Coatings and Films

Polymers and copolymers derived from this compound can be used to create functional coatings and films. The presence of the polar amide groups and the piperidine ring is expected to influence the surface energy and adhesive properties of the coatings. Coatings containing fatty acid amides have been explored for their potential as leveling agents in paints and for providing improved scrub resistance. google.com

The ability to form functional coatings is particularly relevant for biomedical applications. For example, surfaces can be modified to enhance biocompatibility or to introduce specific functionalities for biosensing. The grafting of amine-containing polymers onto surfaces has been shown to be a viable strategy for such applications. nih.gov While specific studies on coatings derived from this compound are limited, the chemical nature of the molecule suggests its potential in creating coatings with tailored functionalities.

The table below outlines potential surface modification strategies and the resulting functional properties that could be achieved using this compound.

| Surface Modification Strategy | Target Substrate | Potential Functional Property |

| Hydrosilylation | Silicon, Glass | Altered wettability, increased adhesion |

| Radical Grafting | Polyolefins, Polyesters | Improved printability, enhanced biocompatibility |

| "Grafting to" via Amide Coupling | Carboxylic acid-functionalized surfaces | Introduction of a hydrophobic spacer with a polar head group |

| Spin Coating of Polymer Solution | Various | Creation of a thin film with controlled thickness and surface properties |

Role as a Chemical Building Block for Complex Molecule Synthesis

This compound serves as a versatile scaffold in synthetic chemistry due to its bifunctional nature, containing a terminal alkene and a tertiary amide. This unique combination allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of intricate molecular architectures.

Synthesis of Macrocyclic Structures

The terminal alkene of this compound is a key functional group for the construction of macrocycles, which are large ring-like molecules. nih.gov These structures are of significant interest in drug discovery and materials science due to their unique conformational properties. cam.ac.uk One common strategy to form these large rings is through ring-closing metathesis (RCM), a powerful reaction that forms a new double bond between two existing alkenes. For instance, the terminal alkene of this compound can be reacted with another alkene-containing molecule to form a linear diene, which can then undergo an intramolecular cyclization via RCM to yield a macrocycle. cam.ac.uk

Another approach involves the "build/couple/pair" strategy, where the terminal alkene can participate in enyne metathesis. cam.ac.uk This method allows for the creation of a diverse library of macrocyclic compounds by varying the coupling partners and the subsequent cyclization conditions. cam.ac.uk The resulting macrocycles can possess a wide range of molecular shapes and sizes, which is crucial for exploring their potential applications.

| Macrocyclization Strategy | Key Reaction | Description | Reference |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | An intramolecular reaction that forms a new double bond, closing a linear molecule into a ring. | cam.ac.uk |

| Build/Couple/Pair | Enyne Metathesis | A multi-step strategy that allows for the divergent synthesis of various macrocyclic scaffolds. | cam.ac.uk |

| 2-Pyridone Formation | Intramolecular Condensation | A solid-phase method that relies on the reaction between secondary and tertiary dimethoxy-propionic amide units to form a 2-pyridone ring within the macrocycle. | nih.gov |

Preparation of Scaffolds for Chemical Exploration

The piperidine ring and the undecene chain of this compound provide a foundational scaffold that can be further modified to create libraries of new compounds. The term "scaffold" in this context refers to the core structure of a molecule to which various functional groups can be attached. This approach, often termed diversity-oriented synthesis, is a powerful tool for discovering new molecules with interesting properties. cam.ac.uk

For example, the piperidine nitrogen can be functionalized, and the terminal double bond can undergo a wide range of chemical transformations, such as hydrogenation, epoxidation, or polymerization. These modifications can lead to a diverse set of molecules with different three-dimensional shapes and chemical properties. The exploration of this chemical space is essential for identifying new leads in drug discovery and developing novel materials.

Linker Chemistry and Bioconjugation Methodologies

The chemical structure of this compound, with its long aliphatic chain, makes it a candidate for use as a linker molecule. In bioconjugation, linkers are used to connect two different molecules, such as a drug and a targeting antibody, to create a new entity with combined properties. americanpharmaceuticalreview.com The terminal alkene of this compound can be functionalized to introduce a reactive group suitable for attachment to a biomolecule.

The length and flexibility of the undecene chain can be advantageous in this context, as it can provide spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual functions. The chemical transformations of the alkene, such as thiol-ene "click" chemistry, can provide an efficient and specific method for attaching the linker to a biomolecule.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of molecules into well-defined, larger structures is a key aspect of this field. 1,3,5-triazine-based compounds, for example, are known to form hydrogen-bonded assemblies. nih.gov

While direct studies on the supramolecular behavior of this compound are not extensively reported, its structural features suggest potential for such applications. The long hydrophobic undecene chain and the polar piperidine amide group could lead to amphiphilic behavior, driving the self-assembly of the molecule into micelles or other aggregates in aqueous environments. Furthermore, the terminal alkene could be used to anchor the molecule to surfaces or to incorporate it into larger, pre-organized systems.

Analytical Methodological Development for Tracking its Transformations

To effectively utilize this compound in synthesis and materials science, it is crucial to have reliable analytical methods to monitor its transformations. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) are routinely used to characterize the starting material and its products. researchgate.net

For more complex reaction mixtures or for tracking reactions in real-time, more advanced techniques may be necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying the components of a mixture, providing both retention time and mass-to-charge ratio information. nih.gov In the context of the synthesis of macrocycles or other complex structures from this compound, LC-MS would be invaluable for confirming the formation of the desired product and for identifying any byproducts.

| Analytical Technique | Purpose | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Information about the chemical environment of each atom in the molecule. |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | A quick and simple method to assess the progress of a chemical reaction. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Product Identification | Separation of components in a mixture and determination of their molecular weights. |

Future Research Directions and Unexplored Avenues for 1 Piperidin 1 Yl Undec 10 En 1 One

Integration into Advanced Catalytic Systems

The inherent structural features of 1-(Piperidin-1-yl)undec-10-en-1-one make it a compelling candidate for roles within advanced catalytic systems. The piperidine (B6355638) moiety, a well-known structural motif in organocatalysis, can be exploited for various transformations. wikipedia.org Future research could focus on utilizing this compound as a ligand for metal-catalyzed reactions. The nitrogen atom of the piperidine ring can coordinate with transition metals, and the long aliphatic chain could provide solubility in nonpolar media, creating a unique catalytic environment.

Furthermore, the terminal alkene group offers a site for modification, allowing the molecule to be anchored to solid supports or integrated into polymeric catalysts. This could lead to the development of recyclable catalytic systems, a key aspect of green chemistry. Investigations into its application in asymmetric catalysis, where the chiral environment around a metal center can be influenced by the ligand architecture, could also be a fruitful area of research. For instance, zinc(II) species have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, and piperidine derivatives are active in such systems. rsc.orgrsc.org

Palladium-catalyzed reactions for the desaturation of amides to form α,β-conjugated secondary amides represent another area where derivatives of this compound could be explored. nih.gov The presence of both an amide and an alkene in one molecule offers intriguing possibilities for intramolecular catalytic cycles.

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of amides is a fundamental process in organic chemistry, and there is a continuous drive toward more sustainable methods. nih.govnih.govresearchgate.net Future research on this compound should prioritize the development of green synthetic routes that minimize waste and avoid harsh reagents.

One promising avenue is the use of enzymatic catalysis. Lipases, for example, have been successfully employed for direct amidation, offering high selectivity and mild reaction conditions. nih.govnih.gov Developing a biocatalytic route from 10-undecenoic acid and piperidine using an appropriate lipase (B570770) would be a significant step towards a more sustainable production process.

| Property | Value | Source |

| Molecular Formula | C16H29NO | N/A |

| Molecular Weight | 251.41 g/mol | N/A |

| Appearance | Projected to be a liquid or low-melting solid | N/A |

| Solubility | Projected to be soluble in organic solvents, insoluble in water | N/A |

Expansion of Materials Science Applications beyond Current Scope

The combination of a long aliphatic chain and a polar headgroup in this compound suggests its potential as a building block for novel materials. The long hydrophobic chain can drive self-assembly in solution, forming micelles, vesicles, or other ordered structures. The terminal double bond provides a reactive handle for polymerization, leading to the creation of functional polymers. rsc.orgacs.org

Future research could focus on the synthesis of polymers and copolymers from this monomer. These bio-based polyamides could have unique thermal and mechanical properties. acs.orgresearchgate.netrsc.orgresearchgate.net The presence of the piperidine ring within the polymer side chain could introduce interesting properties, such as altered hydrophilicity, pH-responsiveness, or the ability to coordinate metal ions. Such functionalized polymers have a wide range of potential applications in areas like drug delivery, coatings, and nanotechnology. nih.govacs.org

Furthermore, the ability of unsaturated fatty acid derivatives to influence the properties of lipid bilayers is well-documented. nih.gov This suggests that this compound could be investigated for its effects on biological membranes or for the formation of synthetic lipid-like assemblies. The interaction of such molecules with lipid membranes is a growing area of interest. youtube.com

Deeper Exploration of Theoretical Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior and properties of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical modeling could provide valuable insights into several areas.

Density functional theory (DFT) calculations could be employed to study the reaction mechanisms of its synthesis and potential catalytic applications. acs.orgnih.govresearchgate.netmcmaster.caresearchgate.net For example, modeling the hydrolysis of the amide bond under different conditions could reveal its stability and degradation pathways. acs.orgnih.govresearchgate.netmcmaster.caresearchgate.net Computational studies on related unsaturated fatty acid derivatives have provided insights into their interactions with biological systems. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(Piperidin-1-yl)undec-10-en-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the alkylation of piperidine with undec-10-enoyl chloride under basic conditions (e.g., using triethylamine as a proton scavenger). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Yield optimization may require iterative adjustments to stoichiometry and reaction time, guided by thin-layer chromatography (TLC) or LC-MS monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming the piperidine ring and undecenone backbone. The vinyl proton (CH=CH) in the undecenyl chain typically appears as a multiplet at δ 5.2–5.8 ppm. Piperidine protons resonate as a triplet near δ 2.8–3.2 ppm.

- IR : A strong carbonyl stretch (~1700 cm) confirms the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isomers via exact mass analysis.

Common pitfalls include misassigning overlapping signals in crowded spectra; deuterated solvents and 2D NMR (e.g., COSY, HSQC) are recommended for resolution .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stereoelectronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and potential nucleophilic/electrophilic sites. For instance, the ketone group’s electrophilicity and the piperidine nitrogen’s lone pair orientation can be analyzed to predict interactions with metal catalysts or biological targets. Software like Gaussian or ORCA, combined with crystallographic data from resources like the Cambridge Structural Database (CSD), validates computational models .

Q. How should researchers resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

Reproducibility Checks : Replicate experiments using standardized protocols (e.g., OECD guidelines).

Purity Validation : Use HPLC (>95% purity) and reference standards (e.g., NIST-certified materials) to confirm compound integrity .

Meta-Analysis : Compare data across studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables affecting activity .

For example, antifungal activity reported in patents (e.g., EP fungicide derivatives) may differ from academic studies due to formulation additives .

Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic modifications (e.g., varying alkyl chain length or substituting piperidine with other amines).

- Step 2 : Use high-throughput screening (HTS) to assess biological activity (e.g., enzyme inhibition assays).

- Step 3 : Apply multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with activity.

- Step 4 : Validate hypotheses via X-ray crystallography or docking studies to visualize binding modes .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in unit cell parameters or space group assignments may stem from twinning or disordered solvent molecules. Use SHELXL for refinement, applying constraints (e.g., DFIX, ISOR) to stabilize problematic regions. Cross-validate with spectroscopic data and computational geometry optimization .

Experimental Design

Q. What criteria should guide the design of stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Feasibility : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines.

- Analytical Endpoints : Monitor degradation via LC-MS and quantify impurities against pharmacopeial standards (e.g., USP/EP monographs).

- Ethical Compliance : Ensure waste disposal adheres to REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.